CID 155819494

Description

No structural, synthetic, or functional data for CID 155819494 are documented in the provided sources. In general, PubChem CIDs are unique identifiers for chemical entities, and their properties must be retrieved from authoritative databases like PubChem, ChEMBL, or SciFinder.

Properties

Molecular Formula |

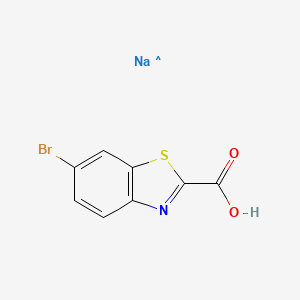

C8H4BrNNaO2S |

|---|---|

Molecular Weight |

281.08 g/mol |

InChI |

InChI=1S/C8H4BrNO2S.Na/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12;/h1-3H,(H,11,12); |

InChI Key |

KSSQZLKTVBTHHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)C(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium 6-bromo-1,3-benzothiazole-2-carboxylate typically involves the bromination of 1,3-benzothiazole followed by carboxylation and subsequent neutralization with sodium hydroxide. The general synthetic route can be summarized as follows:

Bromination: 1,3-benzothiazole is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6-position.

Carboxylation: The brominated intermediate is then reacted with carbon dioxide under high pressure and temperature to form the carboxylate group at the 2-position.

Neutralization: The resulting carboxylic acid is neutralized with sodium hydroxide to yield sodium 6-bromo-1,3-benzothiazole-2-carboxylate.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Sodium 6-bromo-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

Cyclization Reactions: The carboxylate group can participate in cyclization reactions to form various heterocyclic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sodium 6-bromo-1,3-benzothiazole-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential anticancer, antimicrobial, and antiviral agents.

Materials Science: It is used in the development of advanced materials such as organic semiconductors and fluorescent dyes.

Biological Research: The compound is used in studies to understand the mechanisms of action of benzothiazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of sodium 6-bromo-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects, or interfere with microbial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Recommendations for Future Research

To conduct a rigorous comparison, the following steps are advised (derived from ):

Synthesis and Characterization : Obtain NMR, HRMS, and X-ray crystallography data to confirm this compound’s structure.

Database Mining : Use tools like Reaxys or SciFinder to identify structural analogs (e.g., via Tanimoto similarity >85%).

Bioactivity Profiling : Compare IC50 values, metabolic stability, and toxicity using assays referenced for CID 46907796 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.